1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl group, and a methoxyphenethyl group connected through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3-Chlorophenyl-2-methoxypropylamine: This intermediate can be synthesized by reacting 3-chlorobenzaldehyde with methoxypropylamine under appropriate conditions.
Preparation of 4-Methoxyphenethylisocyanate: This intermediate can be synthesized by reacting 4-methoxyphenethylamine with phosgene or a phosgene equivalent.
Formation of the Urea Linkage: The final step involves reacting 3-chlorophenyl-2-methoxypropylamine with 4-methoxyphenethylisocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include ammonia (NH3) and thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the phenethyl group.
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxybenzyl)urea: Similar structure but has a benzyl group instead of a phenethyl group.
Uniqueness
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both methoxypropyl and methoxyphenethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-20(26-3,16-5-4-6-17(21)13-16)14-23-19(24)22-12-11-15-7-9-18(25-2)10-8-15/h4-10,13H,11-12,14H2,1-3H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGOTCWPUYXEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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